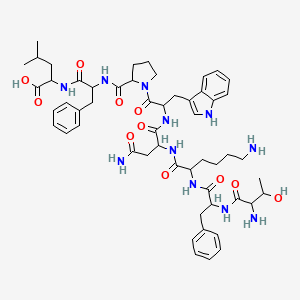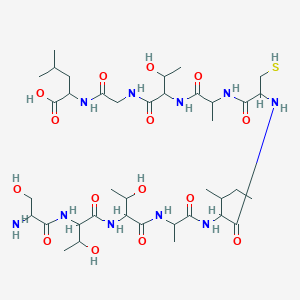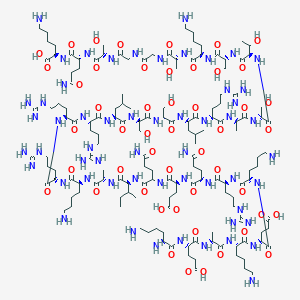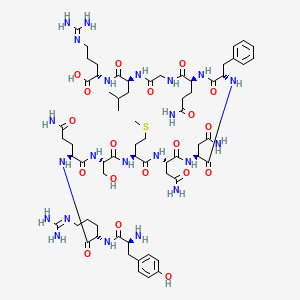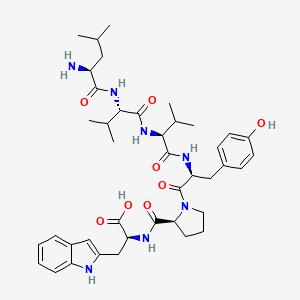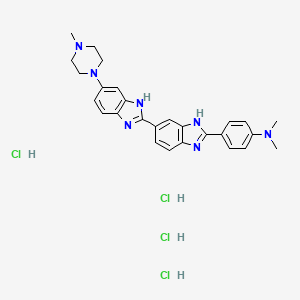
Hoechst 34580 tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hoechst 34580 tetrahydrochloride is a cell-permeable fluorescent dye for staining DNA and nuclei.
Scientific Research Applications
Fluorescence Imaging
- Host-Guest Interaction with Cucurbit[7]uril : Hoechst 34580, known for its use in nuclear stains, forms inclusion complexes with Cucurbit[7]uril. This interaction enhances fluorescence, photostability, and nuclear-staining capability, making it valuable in fluorescence imaging (Lei et al., 2011).
Marine Microbial Analysis
- Flow Cytometry in Marine Environments : Hoechst 34580 is used for enumerating marine heterotrophic bacteria and phytoplankton using flow cytometry. It effectively stains DNA in microbial cells in seawater, enabling simultaneous assessment of bacteria and phytoplankton abundances (Selph, 2021).
Alzheimer's Disease Research
- Inhibiting Amyloid Beta Formation : Hoechst 34580 is identified as a potential candidate for treating Alzheimer's disease. It shows a binding affinity to amyloid beta fibrils, suggesting its use in inhibiting Aβ formation (Thai et al., 2016).
Microbial Cell Study
- Investigating Clostridia Cells : A staining method using Hoechst 34580, along with other dyes, enables differentiation between spores and vegetative cells of Clostridia. This method is non-destructive and suitable for tracking spore behavior in various environments (D’Incecco et al., 2018).
Drug Delivery Assessment
- Liposome Disruption and Drug Release : Hoechst 34580 is encapsulated in liposomes to assess their disruption and consequent drug release in cells. The increase in blue fluorescence upon binding to DNA indicates the efficacy of drug delivery (Nogueira et al., 2016).
properties
Molecular Formula |
C₂₇H₃₃Cl₄N₇ |
|---|---|
Molecular Weight |
597.41 |
IUPAC Name |
N,N-dimethyl-4-[6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazol-2-yl]aniline;tetrahydrochloride |
InChI |
InChI=1S/C27H29N7.4ClH/c1-32(2)20-7-4-18(5-8-20)26-28-22-10-6-19(16-24(22)30-26)27-29-23-11-9-21(17-25(23)31-27)34-14-12-33(3)13-15-34;;;;/h4-11,16-17H,12-15H2,1-3H3,(H,28,30)(H,29,31);4*1H |
InChI Key |
CLWSVNOLFQKMQY-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N(C)C.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ferritin heavy chain fragment [Multiple species]](/img/structure/B1150329.png)
![prostate apoptosis response protein PAR-4 (2-7) [Homo sapiens]](/img/structure/B1150332.png)
